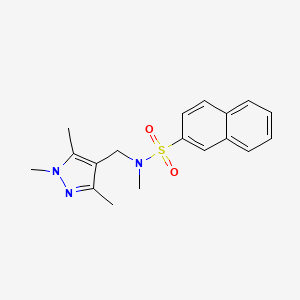![molecular formula C16H10N2O4S B5795125 1-[4-(4-Nitrophenyl)sulfanylphenyl]pyrrole-2,5-dione CAS No. 328272-65-7](/img/structure/B5795125.png)
1-[4-(4-Nitrophenyl)sulfanylphenyl]pyrrole-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(4-Nitrophenyl)sulfanylphenyl]pyrrole-2,5-dione is a compound with the molecular formula C16H10N2O4S. It is characterized by a pyrrole-2,5-dione core substituted with a 4-(4-nitrophenyl)sulfanylphenyl group.
Métodos De Preparación
The synthesis of 1-[4-(4-Nitrophenyl)sulfanylphenyl]pyrrole-2,5-dione typically involves the following steps:
Formation of the Pyrrole-2,5-dione Core: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine under acidic conditions.
Introduction of the 4-(4-Nitrophenyl)sulfanylphenyl Group: This step involves the nucleophilic substitution of a suitable precursor with 4-(4-nitrophenyl)sulfanylphenyl chloride under basic conditions.
Análisis De Reacciones Químicas
1-[4-(4-Nitrophenyl)sulfanylphenyl]pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Coupling Reactions: The aromatic rings can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF). Major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-[4-(4-Nitrophenyl)sulfanylphenyl]pyrrole-2,5-dione has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for designing biologically active molecules, particularly in the development of anti-cancer and anti-inflammatory agents.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonic materials.
Biological Studies: It is used in studies to understand the interaction of nitroaromatic compounds with biological systems.
Mecanismo De Acción
The mechanism of action of 1-[4-(4-Nitrophenyl)sulfanylphenyl]pyrrole-2,5-dione involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfanylphenyl group can modulate the compound’s binding affinity to target proteins, influencing its biological activity .
Comparación Con Compuestos Similares
Similar compounds to 1-[4-(4-Nitrophenyl)sulfanylphenyl]pyrrole-2,5-dione include:
Pyrrolidine-2,5-dione Derivatives: These compounds share the pyrrole-2,5-dione core but differ in their substituents, leading to variations in biological activity and applications.
Nitroaromatic Compounds: Compounds with nitro groups on aromatic rings exhibit similar reactivity patterns, particularly in reduction and substitution reactions.
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties.
Propiedades
IUPAC Name |
1-[4-(4-nitrophenyl)sulfanylphenyl]pyrrole-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2O4S/c19-15-9-10-16(20)17(15)11-1-5-13(6-2-11)23-14-7-3-12(4-8-14)18(21)22/h1-10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUVOLNUFWRKWAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)C=CC2=O)SC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30357958 |
Source


|
| Record name | 1H-Pyrrole-2,5-dione, 1-[4-[(4-nitrophenyl)thio]phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30357958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
328272-65-7 |
Source


|
| Record name | 1H-Pyrrole-2,5-dione, 1-[4-[(4-nitrophenyl)thio]phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30357958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
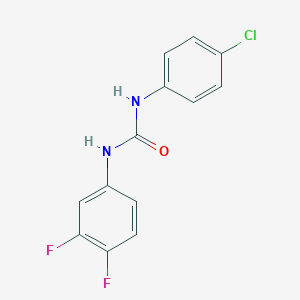
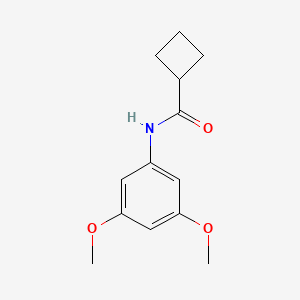
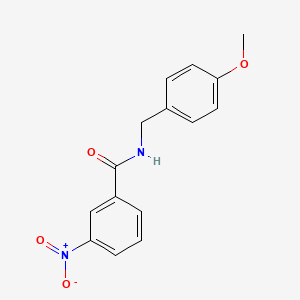
![2-(4-chlorophenoxy)-N-[3-(dimethylamino)-4-methylphenyl]acetamide](/img/structure/B5795069.png)
![N,N-diethyl-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5795077.png)
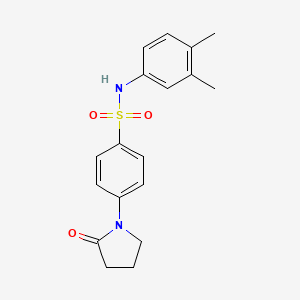
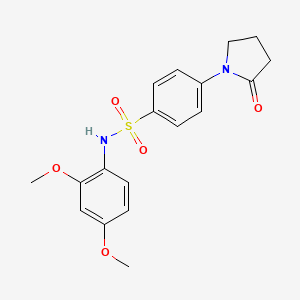
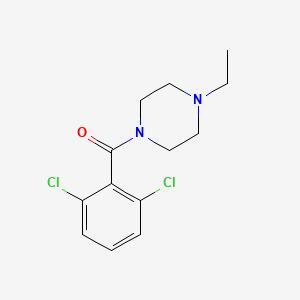
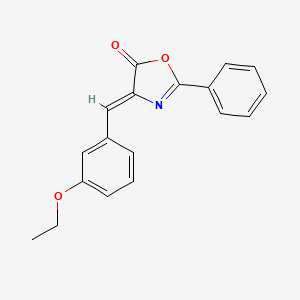
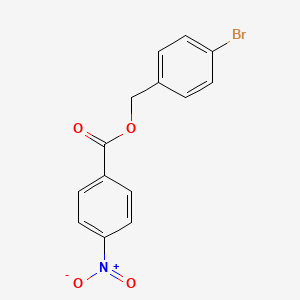
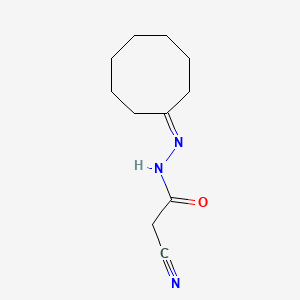
![N-(3-chloro-2-methylphenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5795123.png)
![2-(ETHYLSULFANYL)-5,6-DIMETHYL-3-PHENYLTHIENO[2,3-D]PYRIMIDIN-4-ONE](/img/structure/B5795127.png)
